molecular formula C20H32O3 B163581 5,8,10,14-Eicosatetraenoic acid, 12-hydroxy-, (E,Z,Z,Z)- CAS No. 71030-37-0

5,8,10,14-Eicosatetraenoic acid, 12-hydroxy-, (E,Z,Z,Z)-

Cat. No.: B163581
CAS No.: 71030-37-0
M. Wt: 320.5 g/mol
InChI Key: ZNHVWPKMFKADKW-FYMOKONMSA-N
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Description

The compound 5,8,10,14-Eicosatetraenoicacid, 12-hydroxy-, (5Z,8Z,10E,14Z)-, commonly referred to as 12-hydroxyeicosatetraenoic acid (12-HETE), is a bioactive lipid mediator derived from arachidonic acid (AA) via the 12-lipoxygenase (12-LOX) pathway . Its structure features a hydroxyl group at carbon 12 and four double bonds at positions 5, 8, 10, and 14 with stereochemical configurations 5Z, 8Z, 10E, and 14Z (CAS 71030-37-0) .

Properties

CAS No.

71030-37-0

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(5E,8Z,10Z,14Z)-12-hydroxyicosa-5,8,10,14-tetraenoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7+,11-8-,13-10-,17-14-

InChI Key

ZNHVWPKMFKADKW-FYMOKONMSA-N

Isomeric SMILES

CCCCC/C=C\CC(/C=C\C=C/C/C=C/CCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O

Other CAS No.

71030-37-0

physical_description

Solid

Synonyms

12 S Hydroxyeicosatetraenoic Acid
12-HETE
12-Hydroxy-5,8,10,14-eicosatetraenoic Acid
12-R-HETE
12-S-HETE
12-S-Hydroxyeicosatetraenoic Acid
Acid, 12-S-Hydroxyeicosatetraenoic

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

  • Substrate Preparation : Arachidonic acid (C20:4, ω-6) is isolated from biological sources or commercially obtained. Its purity is critical to avoid side reactions.

  • Enzymatic Oxidation : Incubation of arachidonic acid with porcine leukocyte 12-LOX in the presence of molecular oxygen yields 12(S)-HPETE. The reaction occurs at pH 7.4 and 37°C, with kinetic parameters including an apparent Km of 0.21 µM for arachidonic acid.

  • Reduction Step : 12(S)-HPETE is reduced to 12(S)-HETE using glutathione peroxidase or chemical reductants like sodium borohydride (NaBH4). This step ensures the hydroxyl group retains the S configuration.

Table 1: Enzymatic Synthesis Parameters

ParameterValueSource
Enzyme SourcePorcine PMNL 12-LOX
Reaction pH7.4
Apparent Km (arachidonic acid)0.21 µM
Reduction MethodGlutathione peroxidase/NaBH4
Final Purity>95%

Chemical Synthesis and Stereochemical Control

Chemical routes to 12-HETE focus on introducing the 12(S)-hydroxyl group with correct stereochemistry while preserving the (5Z,8Z,10E,14Z) tetraene structure. Challenges include avoiding double-bond migration and epoxide formation.

Key Steps in Chemical Synthesis

  • Arachidonic Acid Functionalization :

    • Epoxidation : Selective epoxidation at the 12,13-position using chiral catalysts (e.g., Sharpless asymmetric epoxidation) generates an epoxide intermediate.

    • Hydroxylation : Hydrolysis of the epoxide under acidic or basic conditions yields 12(S)-HETE, though competing pathways may produce 12(R)-HETE.

  • Stereochemical Resolution :

    • Chiral chromatography or enzymatic resolution separates 12(S)-HETE from 12(R)-HETE. Derivatization with (R)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) enhances separation efficiency.

Table 2: Chemical Synthesis Challenges

ChallengeMitigation StrategySource
Double-bond isomerizationLow-temperature reactions
Racemization at C12Chiral auxiliaries/catalysts
Purification complexityHPLC with chiral columns
SupplierPurityFormPrice (100 µg)Source
Larodan>98%Solid320.00 €
CD Biosynsis>95%LyophilizedOnline Inquiry

Analytical Validation and Quality Control

Structural confirmation of synthetic 12-HETE relies on:

  • Nuclear Magnetic Resonance (NMR) : Assigns double-bond geometry and hydroxyl position.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Validates molecular weight (320.47 Da) and detects impurities.

  • Chiral HPLC : Ensures enantiomeric excess >98% for the 12(S) isomer .

Chemical Reactions Analysis

Production of 12-HETE

In humans, 12-HETE is synthesized from arachidonic acid via several enzymatic pathways :

  • Arachidonate 12-Lipoxygenase (ALOX12): Encoded by the ALOX12 gene, this enzyme metabolizes arachidonic acid primarily into 12(S)-hydroperoxy-5Z,8Z,10E,14Z-eicosatetraenoic acid (12(S)-HpETE). 12(S)-HpETE is then reduced to 12(S)-HETE .

  • Arachidonate 15-Lipoxygenase-1 (ALOX15): While primarily producing 15(S)-HpETE, ALOX15 also generates 12(S)-HpETE as a minor product .

  • Arachidonate 12-Lipoxygenase, 12R type (ALOX12B): This enzyme metabolizes arachidonic acid to 12(R)-HpETE, which is then reduced to 12(R)-HETE .

  • Cytochrome P450 Enzymes: These enzymes convert arachidonic acid into various hydroperoxy, epoxy, and dihydroxy derivatives, including racemic mixtures of 12(S)-HpETE and 12(R)-HpETE or 12(S)-HETE and 12(R)-HETE .

Further Metabolism of 12-HETE

12-HETE can be further metabolized into other bioactive compounds :

  • In Human Skin Epidermis: 12(R)-HpETE is metabolized by epidermis-type lipoxygenase (eLOX3) to 8R-hydroxy-11R,12R-epoxy-5Z,9E,14Z-eicosatetraenoic acid and 12-oxo-5Z,8Z,10E,14Z-eicosatetraenoic acid (12-oxo-ETE). The former product is further metabolized by soluble epoxide hydrolase 2 (sEH) to 8R,11R,12R-trihydroxy-5Z,9E,14Z-eicosatetraenoic acid .

  • 12-oxo-ETE Metabolism: 12-oxo-ETE is metabolized by cytosolic NADH-dependent 12-oxoeicosinoid Δ10-reductase to 12-oxo-5Z,8Z,14Z-eicosatrienoic acid (12-oxo-ETrE). This product can then be reduced by 12-ketoreductase to 12(R)-hydroxy-5Z,8Z,14Z-eicosatrienoic acid (12(R)-HETrE) and, to a lesser extent, 12(S)-hydroxy-5Z,8Z,14Z-eicosatrienoic acid (12(S)-HETrE) .

  • Reactions of 12-Hydroxyicosa-5,8,10,14-tetraenoic acid :

    • Oxidation: It can be further oxidized to form 12-oxo-eicosatetraenoic acid.

    • Reduction: The hydroperoxy intermediate (12(S)-HpETE) can be reduced to 12-HETE.

    • Substitution: The hydroxyl group at the 12th position can participate in substitution reactions.

Chemical Reactions of 12-HETE

Reaction TypeReagents/ConditionsMajor Products
OxidationLipoxygenases12-oxo-eicosatetraenoic acid
ReductionBiological reductases, Sodium borohydride12-HETE from 12(S)-HpETE
SubstitutionVarious nucleophilesSubstituted products at the hydroxyl group
Isomerization12-hydroxy-5Z,8Z,10Z,14Z-Eicosatetraenoic acid

Role in cAMP Production

12-HETE can stimulate cAMP production in human fibroblasts. This stimulation is dependent on the Ca2+/calmodulin system .

Scientific Research Applications

Inflammation and Immune Response

12-HETE is recognized for its potent pro-inflammatory properties. Studies have shown that it acts as a chemoattractant for leukocytes, particularly neutrophils and eosinophils. This property has been explored in various contexts:

  • Psoriasis: In patients with psoriasis, elevated levels of 12-HETE have been detected in lesional skin. Topical application of 12-HETE induces inflammatory responses similar to leukotriene B4 (LTB4), suggesting its role in exacerbating skin inflammation in this condition .
  • Neutrophil Chemotaxis: Research indicates that 12-HETE influences neutrophil migration by increasing cytosolic calcium levels and promoting chemotaxis. Its metabolites also exhibit varying degrees of biological activity on neutrophils .

Cancer Research

The role of 12-HETE in cancer biology has been investigated due to its effects on cell proliferation and survival:

  • Keratinocyte Proliferation: An assay developed to assess the effects of drugs on neonatal human skin-derived keratinocytes indicated that 12-HETE could modulate keratinocyte behavior, which is crucial for understanding skin cancer mechanisms .
  • Tumor Microenvironment: The inflammatory mediators like 12-HETE can influence the tumor microenvironment by promoting angiogenesis and modulating immune cell infiltration, potentially aiding tumor growth and metastasis.

Cardiovascular Health

The compound has implications in cardiovascular research due to its involvement in platelet aggregation and vascular responses:

  • Platelet Activation: Studies suggest that 12-HETE can enhance platelet aggregation, which may contribute to thrombus formation under pathological conditions .
  • Vascular Inflammation: Its pro-inflammatory effects may also play a role in vascular diseases by promoting endothelial dysfunction and atherogenesis.

Case Study 1: Psoriasis Treatment

A study investigated the cutaneous responses to both 12-HETE and LTB4 in normal and psoriatic skin. The findings revealed that both compounds induced similar inflammatory responses characterized by neutrophil infiltration. This suggests that targeting the pathways involving these lipids could be beneficial for managing psoriasis .

Case Study 2: Neutrophil Response Modulation

Another study explored the effects of various metabolites of 12-HETE on human neutrophils. It was found that specific metabolites enhanced calcium mobilization and chemotaxis more effectively than their parent compound. This highlights the potential for developing targeted therapies that modulate these pathways to control inflammation .

Comparative Analysis of Related Compounds

CompoundRole/FunctionApplication Area
LTB4 Chemoattractant for leukocytesInflammatory diseases
5-Oxo-ETE Mediator in allergic responsesAllergic diseases
12-HETE Pro-inflammatory lipidPsoriasis, cancer research

Comparison with Similar Compounds

Structural Isomers: 12(R)-HETE

  • CAS 82337-46-0 : The R-stereoisomer at C12 differs in hydroxyl group configuration.
  • Biosynthesis: Produced via alternative enzymatic pathways or non-enzymatic peroxidation .
  • Activity : While 12(S)-HETE is pro-inflammatory and promotes tumor angiogenesis, 12(R)-HETE exhibits distinct roles in corneal epithelial wound healing and may counteract 12(S)-HETE effects .

Positional Isomers: 15-HETE and 5-HETE

  • 15-HETE (CAS 506-77-4):
    • Synthesized by 15-LOX from AA.
    • Structure: Hydroxyl at C15, double bonds at 5Z, 8Z, 11Z, 13E.
    • Role: Anti-inflammatory; inhibits 5-LOX and neutrophil chemotaxis .
  • 5-HETE (CAS 70608-72-1):
    • Product of 5-LOX , hydroxyl at C5, double bonds at 6E, 8Z, 11Z, 14Z.
    • Role: Precursor to leukotrienes (e.g., LTB4); pro-inflammatory .

Structural Comparison Table :

Compound CAS Number Hydroxyl Position Double Bonds (Positions) Key Enzyme Biological Role
12(S)-HETE 71030-37-0 C12 (S) 5Z,8Z,10E,14Z 12-LOX Pro-inflammatory, angiogenic
12(R)-HETE 82337-46-0 C12 (R) 5Z,8Z,10E,14Z Non-enzymatic Wound healing, anti-angiogenic
15(S)-HETE 506-77-4 C15 (S) 5Z,8Z,11Z,13E 15-LOX Anti-inflammatory
5(S)-HETE 70608-72-1 C5 (S) 6E,8Z,11Z,14Z 5-LOX Leukotriene precursor

Dihydroxy Derivatives: 12,13-diHETE and 12,20-DiHETE

  • 12,13-diHETE (CAS Not Assigned): Formed via 12-LOX and hydroperoxide isomerase in red algae (Gracilariopsis lemaneiformis). Stereochemistry: 12R,13S configuration derived from 12S-HpETE isomerization . Role: Anti-inflammatory, marine algal defense molecule .
  • 12,20-DiHETE (HMDB0060105): Additional hydroxyl at C20; double bonds at 5Z,8Z,10E,14Z.

Epoxy and Leukotriene Derivatives

  • 17,18-Epoxy-12-HETE (CAS Not Assigned): Epoxide group at C17-18; synthesized stereoselectively in anti-inflammatory cascades. Activity: Endogenous anti-inflammatory mediator in marine organisms .
  • Leukotriene B4 (LTB4) (CAS 83709-73-3):
    • Dihydroxy structure (5S,12R) with double bonds at 6Z,8E,10E,14Z.
    • Role: Potent chemotactic agent in neutrophil-mediated inflammation .

Key Research Findings

Stereochemical Specificity : The S configuration at C12 in 12-HETE is critical for binding to G-protein-coupled receptors (e.g., BLT2), while R isomers may antagonize these effects .

Enzyme Source Variability :

  • Mammalian 12-LOX predominantly produces 12(S)-HETE, whereas algal systems generate 12(R,13S)-diHETE via isomerases .

Disease Implications :

  • 12(S)-HETE is elevated in Alzheimer’s disease, promoting neuroinflammation, whereas 15(S)-HETE exhibits protective effects .
  • 12(R)-HETE reduces pathological angiogenesis in cancer models .

Biological Activity

5,8,10,14-Eicosatetraenoic acid, 12-hydroxy- (commonly referred to as 12-HETE), is a biologically active metabolite derived from arachidonic acid. It plays significant roles in various physiological and pathological processes. This article provides a comprehensive overview of the biological activities associated with 12-HETE, including its mechanisms of action, effects on different cell types, and implications in disease states.

Overview of 12-HETE

Chemical Structure and Isomers:
12-HETE exists in two enantiomeric forms: 12(S)-HETE and 12(R)-HETE. These isomers exhibit distinct biological activities due to differences in their metabolic pathways and receptor interactions.

  • 12(S)-HETE : Primarily produced by lipoxygenase pathways.
  • 12(R)-HETE : Generated by cytochrome P-450 monooxygenase pathways.

Renal Function and Electrolyte Excretion

Research indicates that both isomers of 12-HETE significantly influence renal function. A study demonstrated that administration of 20 nmol of either isomer to isolated rat kidneys resulted in a doubling of urine volume and increased sodium and potassium excretion rates during the first clearance period. Notably, the effects of 12(R)-HETE were sustained across multiple clearance periods, while those of 12(S)-HETE diminished quickly .

Effects on Inflammation and Immune Response

12-HETE has been implicated in inflammatory responses. It acts as a chemoattractant for neutrophils and eosinophils, enhancing their migration to sites of inflammation. The activation of the aryl hydrocarbon receptor (AhR) by 12(R)-HETE has been shown to modulate immune responses, potentially affecting conditions such as asthma and allergic reactions .

Role in Skin Disorders

In dermatological contexts, elevated levels of 12-HETE have been observed in psoriatic lesions. The compound appears to alter the cyclic AMP/cyclic GMP ratio in keratinocytes, contributing to the pathophysiology of psoriasis . Furthermore, studies involving neonatal human skin-derived keratinocytes showed that neither isomer of 12-HETE stimulated cell proliferation under low serum conditions .

The biological effects of 12-HETE are mediated through various receptors and signaling pathways:

  • Receptor Activation : The interaction with specific receptors such as the OXE receptor on eosinophils enhances inflammatory responses.
  • Enzymatic Metabolism : Both enantiomers undergo oxidation and reduction processes that can modify their biological activity. For instance, the conversion to dihydro metabolites can lead to varied effects on cell signaling .

Case Study: Renin Activity Modulation

In a controlled study examining the effects of 12-HETE on renin activity within isolated kidney models, both isomers significantly reduced renin concentrations in the venous effluent. This effect was observed immediately post-administration and suggests a potential role for 12-HETE in regulating blood pressure through its influence on renal function .

Research Findings: Skin Lesions in Psoriasis

A detailed analysis revealed that involved epidermis from psoriasis patients contained significantly higher concentrations of both arachidonic acid and 12-HETE compared to uninvolved skin. This elevation correlates with increased inflammatory activity within psoriatic lesions .

Summary Table of Biological Activities

Biological Activity Effect Isomer Specificity
Renal FunctionIncreased urine volume; enhanced sodium/potassium excretionBoth isomers
Inflammatory ResponseChemoattraction for eosinophils/neutrophilsPrimarily 12(R)-HETE
Skin DisorderAltered cyclic AMP/cyclic GMP ratioElevated in psoriatic lesions
Cell ProliferationNo significant stimulation in low serum conditionsBoth isomers

Q & A

Q. How can the compound be efficiently extracted and purified from biological tissues?

Methodological Answer : The Bligh-Dyer method is widely used for lipid extraction due to its rapidity and reproducibility. Homogenize wet tissue with a chloroform-methanol mixture (2:1 v/v) to form a miscible system. After dilution with chloroform and water, centrifuge to separate layers: lipids partition into the chloroform phase, while non-lipids remain in the methanolic phase. Isolate the chloroform layer for purification. This method is adaptable to various tissues, including fish muscle and mammalian samples . For specialized lipid mediators like hydroxy-eicosatetraenoic acids (HETEs), add internal standards (e.g., deuterated 12-HETE-d8) during homogenization to improve quantification accuracy .

Q. What analytical techniques are recommended for identifying and quantifying this compound?

Methodological Answer : Utilize ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). For separation, employ a C18 reversed-phase column with a gradient of acetonitrile/water containing 0.1% acetic acid. Operate the mass spectrometer in negative ion mode with heated electrospray ionization (h-ESI). Use multiple reaction monitoring (MRM) transitions specific to the compound’s molecular ion ([M-H]⁻) and its characteristic fragments. Quantify against deuterated internal standards (e.g., 12-HETE-d8) to correct for matrix effects . Solid-phase extraction (SPE) with C18 cartridges is critical for pre-concentration and removing interfering compounds .

Q. How can stereoisomers or positional isomers of this compound be distinguished?

Methodological Answer : Chiral chromatography or derivatization with chiral reagents (e.g., (S)- or (R)-naproxen chloride) can resolve enantiomers like 12(R)-HETE vs. 12(S)-HETE. For positional isomers (e.g., 5-HETE vs. 12-HETE), leverage distinct retention times and fragmentation patterns in MS/MS. For example, 12-HETE fragments preferentially at the hydroxylated C12 position, yielding diagnostic ions at m/z 179 and 221 . Confirm configurations using synthetic standards and nuclear magnetic resonance (NMR) if available .

Advanced Research Questions

Q. What experimental strategies address contradictory findings in the compound’s pro- vs. anti-inflammatory roles?

Methodological Answer : Context-dependent effects may arise from tissue-specific metabolism or receptor interactions. Design dose-response studies across physiological ranges (nM–µM) and assess downstream mediators (e.g., leukotrienes, prostaglandins) via lipidomics. Use genetic knockout models (e.g., 12-lipoxygenase-deficient mice) to isolate the compound’s contributions. For in vitro studies, modulate redox conditions (e.g., glutathione levels) to evaluate oxidative stability, as hydroperoxide derivatives (12-HPETE) may exhibit divergent bioactivity .

Q. How can the compound’s interaction with nuclear receptors (e.g., PPARγ) be mechanistically validated?

Methodological Answer : Employ competitive binding assays using radiolabeled ligands (e.g., ³H-rosiglitazone for PPARγ) and recombinant receptor proteins. Perform luciferase reporter assays in transfected cells with PPAR response elements (PPREs). Combine with siRNA-mediated receptor knockdown to confirm specificity. For in vivo relevance, profile gene expression (e.g., CD36, ADIPOQ) in tissues from PPARγ-antagonist-treated models .

Q. What approaches resolve discrepancies in tissue-specific abundance measurements?

Methodological Answer : Tissue heterogeneity and extraction efficiency are key variables. Normalize data to tissue weight and protein content. Use stable isotope dilution assays (SIDAs) with ¹³C- or ²H-labeled analogs to correct for losses during sample preparation. Cross-validate findings using orthogonal methods (e.g., immunohistochemistry with anti-12-HETE antibodies) . Consider enzymatic activity assays (e.g., 12-lipoxygenase activity in homogenates) to correlate synthesis rates with tissue levels .

Methodological Considerations Table

ChallengeSolutionKey References
Low analyte abundanceSPE pre-concentration; SIDAs with deuterated standards
Isomer discriminationChiral chromatography; MS/MS fragmentation
Oxidative degradationAdd antioxidants (e.g., BHT); work under N₂
Biological variabilityNormalize to tissue weight/protein; use littermate controls

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5,8,10,14-Eicosatetraenoic acid, 12-hydroxy-, (E,Z,Z,Z)-
Reactant of Route 2
5,8,10,14-Eicosatetraenoic acid, 12-hydroxy-, (E,Z,Z,Z)-

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